6-(4-Morfolinil)pirazinamida

Descripción general

Descripción

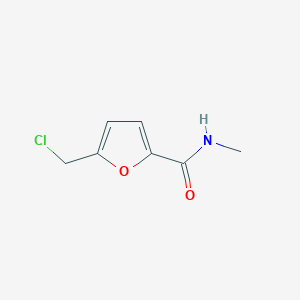

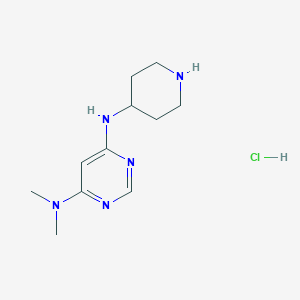

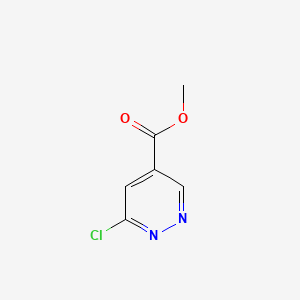

6-(4-Morpholinyl)pyrazinamine is a chemical compound with the molecular formula C8H12N4O .

Molecular Structure Analysis

The molecular structure of 6-(4-Morpholinyl)pyrazinamine is characterized by the presence of a morpholine ring attached to a pyrazinamine group . The molecular weight of the compound is 182.22300 .Physical and Chemical Properties Analysis

6-(4-Morpholinyl)pyrazinamine has a boiling point of 428.4°C at 760 mmHg and a density of 1.273g/cm3 .Aplicaciones Científicas De Investigación

Desarrollo de Fármacos Antituberculosos

“6-(4-Morfolinil)pirazinamida” se ha explorado por su potencial en la creación de nuevos agentes antituberculosos. Se diseñó, sintetizó y evaluó una serie de derivados por su actividad contra Mycobacterium tuberculosis .

Estudios de Sensibilidad y Reactividad de Fármacos

El compuesto se ha utilizado en estudios para evaluar la sensibilidad y reactividad de fármacos, como la pirazinamida (PZA), sobre diversos sustratos como el fulereno C70 .

Síntesis de Compuestos Bioactivos

Sirve como precursor en la síntesis de pirimidinas no simétricas, que son importantes compuestos bioactivos .

Creación de Nuevas Homopolíamidas

El compuesto se ha utilizado en el diseño y síntesis de nuevas homopolíamidas que contienen grupos morfolina y estructuras heterocíclicas de piridina .

Pruebas Farmacéuticas

“this compound” está disponible para su compra como un estándar de referencia de alta calidad utilizado en las pruebas farmacéuticas para garantizar resultados precisos .

Investigación Farmacológica

Ha mostrado fuertes actividades antitumorales en la investigación farmacológica, destacando su importancia en el desarrollo de tratamientos contra el cáncer .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-(4-Morpholinyl)pyrazinamine is commonly used in the pharmaceutical field as an intermediate of anti-tuberculosis drugs . .

Mode of Action

It’s known that it can undergo chemical reactions to synthesize other more complex organic compounds for the treatment of tuberculosis .

Biochemical Pathways

As an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely involved in the biochemical pathways related to tuberculosis treatment .

Result of Action

Given its role as an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely that its effects are related to the inhibition of tuberculosis bacteria .

Análisis Bioquímico

Biochemical Properties

6-(4-Morpholinyl)pyrazinamine plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds used in tuberculosis treatment . It interacts with several enzymes and proteins, including aspartate decarboxylase, which is crucial for coenzyme A biosynthesis . The interaction between 6-(4-Morpholinyl)pyrazinamine and aspartate decarboxylase involves binding to the enzyme, leading to its degradation by the caseinolytic protease ClpC1-ClpP . This interaction disrupts the biosynthesis of coenzyme A, which is essential for the survival of Mycobacterium tuberculosis .

Cellular Effects

6-(4-Morpholinyl)pyrazinamine affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts membrane energetics and inhibits membrane transport functions . This disruption is primarily due to the accumulation of pyrazinoic acid, the active form of the compound, in acidic environments . The compound also influences cell signaling pathways and gene expression by targeting aspartate decarboxylase, leading to the degradation of this enzyme and subsequent inhibition of coenzyme A biosynthesis .

Molecular Mechanism

The molecular mechanism of 6-(4-Morpholinyl)pyrazinamine involves its conversion to pyrazinoic acid, which then binds to aspartate decarboxylase . This binding triggers the degradation of the enzyme by the ClpC1-ClpP protease complex . The inhibition of aspartate decarboxylase disrupts the biosynthesis of coenzyme A, a critical molecule for cellular metabolism and energy production . Additionally, the compound’s ability to disrupt membrane energetics further contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Morpholinyl)pyrazinamine change over time. The compound’s stability and degradation are influenced by the pH of the environment, with acidic conditions promoting the accumulation of pyrazinoic acid . Long-term studies have shown that the compound’s antimicrobial activity is more pronounced in acidic environments, where it can effectively disrupt membrane energetics and inhibit coenzyme A biosynthesis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term use in tuberculosis treatment .

Dosage Effects in Animal Models

The effects of 6-(4-Morpholinyl)pyrazinamine vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more significant reduction in lung bacterial counts in mice and guinea pigs . There is a threshold beyond which the compound’s efficacy plateaus, and higher doses may result in toxic or adverse effects . The compound’s synergy with other tuberculosis drugs, such as rifampin, enhances its antimicrobial activity, making it a valuable component of combination therapy .

Metabolic Pathways

6-(4-Morpholinyl)pyrazinamine is involved in several metabolic pathways, including the biosynthesis of coenzyme A . The compound is converted to pyrazinoic acid, which then inhibits aspartate decarboxylase, a key enzyme in the coenzyme A biosynthetic pathway . This inhibition disrupts the production of coenzyme A, leading to a decrease in metabolic flux and alterations in metabolite levels . The compound’s interaction with other enzymes and cofactors further influences its metabolic effects .

Transport and Distribution

Within cells and tissues, 6-(4-Morpholinyl)pyrazinamine is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . In Mycobacterium tuberculosis, the compound’s accumulation in acidic environments enhances its antimicrobial activity by disrupting membrane energetics and inhibiting coenzyme A biosynthesis . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 6-(4-Morpholinyl)pyrazinamine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with aspartate decarboxylase and other enzymes involved in coenzyme A biosynthesis . The compound’s ability to accumulate in acidic environments further enhances its antimicrobial activity by disrupting membrane energetics and inhibiting essential metabolic pathways . Targeting signals and post-translational modifications may also influence the compound’s localization and function within cells .

Propiedades

IUPAC Name |

6-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQRJZXZMRXHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672040 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717847-03-5 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

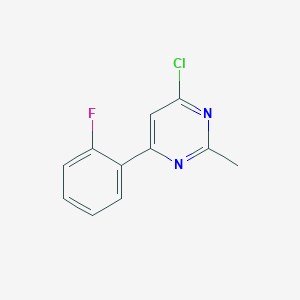

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)

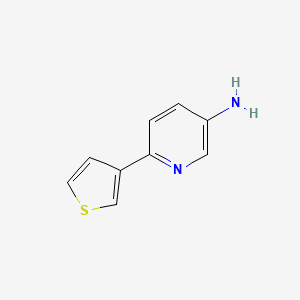

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)

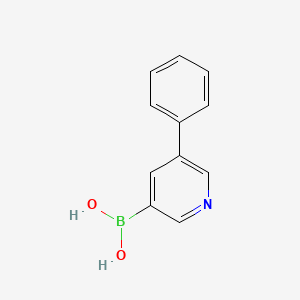

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)